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Compound of Interest

Compound Name: 1-Bromo-2-chloro-4-fluorobenzene

Cat. No.: B027530 Get Quote

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials

science, the strategic placement of multiple, distinct halogen atoms on an aromatic scaffold

provides a powerful tool for molecular construction. 1-Bromo-2-chloro-4-fluorobenzene (CAS

No. 110407-59-5) is a premier example of such a building block. This colorless to light yellow

liquid is not merely an inert starting material; its unique arrangement of bromine, chlorine, and

fluorine substituents imparts a predictable hierarchy of reactivity, enabling chemists to perform

selective, stepwise functionalization.[1] This guide offers a comprehensive overview of its

properties, synthesis, core reactivity, and applications, providing researchers, scientists, and

drug development professionals with the technical insights required to effectively leverage this

versatile intermediate. Its importance is underscored by its role as a key intermediate in the

synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents, advanced

polymers, and agrochemicals.[1][2][3]

Physicochemical and Handling Data
A thorough understanding of a compound's physical properties is foundational to its successful

application in the laboratory. The data below has been consolidated from various chemical

suppliers and databases to provide a reliable reference for handling, storage, and reaction

planning.

Table 1: Physicochemical Properties of 1-Bromo-2-chloro-4-fluorobenzene
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Property Value Source(s)

CAS Number 110407-59-5 [1][4][5]

Molecular Formula C₆H₃BrClF [1][4][6]

Molecular Weight 209.44 g/mol [1][4][6]

Appearance
Colorless to light yellow clear

liquid
[1]

Purity ≥ 97-98% (GC) [1][4][7]

Density ~1.75 g/cm³ [1][4][8]

Boiling Point
193–196.3 °C at 760 mmHg;

62-62.8 °C at 12 mmHg
[7][8][9]

Refractive Index (n20D) ~1.55 [1][4]

Storage Conditions
Store at 2–8 °C in a cool, dry,

well-ventilated place
[1][8][10]

| InChI Key | LEFQPBAWVJEIJS-UHFFFAOYSA-N |[5][9] |

Synthesis Methodology: The Sandmeyer Reaction
The most common and reliable industrial synthesis of 1-Bromo-2-chloro-4-fluorobenzene
involves the Sandmeyer reaction, a robust transformation that converts an aryl amine into an

aryl halide via a diazonium salt intermediate. The typical precursor for this synthesis is 2-

chloro-4-fluoroaniline.[2]

Causality in the Experimental Design
The choice of the Sandmeyer reaction is deliberate. It is a high-yielding and well-understood

process that allows for the precise introduction of a bromine atom at a specific position, starting

from a readily available aniline. The reaction proceeds in two critical stages: diazotization and

subsequent displacement with a bromide source.

Diazotization: This step must be conducted at low temperatures (typically -5 to 5 °C) to

ensure the stability of the diazonium salt (Ar-N₂⁺).[2] At higher temperatures, this

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.chemimpex.com/products/45799
https://aksci.com/item_detail.php?cat=J54171
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2-chloro-4-fluorobenzene
https://www.chemimpex.com/products/45799
https://aksci.com/item_detail.php?cat=J54171
https://www.ottokemi.com/building-blocks/2chloro4fluorobromobenzene98-b-2493.aspx
https://www.chemimpex.com/products/45799
https://aksci.com/item_detail.php?cat=J54171
https://www.ottokemi.com/building-blocks/2chloro4fluorobromobenzene98-b-2493.aspx
https://www.chemimpex.com/products/45799
https://www.chemimpex.com/products/45799
https://aksci.com/item_detail.php?cat=J54171
https://www.ossila.com/products/1-bromo-2-chloro-4-fluorobenzene
https://www.chemimpex.com/products/45799
https://aksci.com/item_detail.php?cat=J54171
http://www.tslpharm.com/other-fluorine-containing-compounds/1-bromo-2-chloro-4-fluorobenzene-cas-110407.html
https://www.ossila.com/products/1-bromo-2-chloro-4-fluorobenzene
http://www.tslpharm.com/other-fluorine-containing-compounds/1-bromo-2-chloro-4-fluorobenzene-cas-110407.html
https://www.echemi.com/produce/pr2309215050-2-chloro-4-fluorobromobenzene.html
https://www.chemimpex.com/products/45799
https://aksci.com/item_detail.php?cat=J54171
https://www.chemimpex.com/products/45799
http://www.tslpharm.com/other-fluorine-containing-compounds/1-bromo-2-chloro-4-fluorobenzene-cas-110407.html
https://www.usbio.net/biochemicals/261970/1Bromo2chloro4fluorobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/1-Bromo-2-chloro-4-fluorobenzene
https://www.echemi.com/produce/pr2309215050-2-chloro-4-fluorobromobenzene.html
https://www.benchchem.com/product/b027530?utm_src=pdf-body
https://patents.google.com/patent/JPH075487B2/en
https://patents.google.com/patent/JPH075487B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


intermediate is prone to decomposition, leading to side products and reduced yields. The use

of a strong acid like hydrobromic acid (HBr) serves as both the solvent and the source of the

counter-ion for the diazonium salt.

Copper(I) Bromide Catalysis: The displacement of the diazonium group with bromide is

catalyzed by a copper(I) salt, such as cuprous bromide (CuBr). The copper catalyst

facilitates the single-electron transfer mechanism required to release nitrogen gas and form

the aryl radical, which then abstracts a bromine atom from the copper salt.
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Caption: Workflow for the synthesis of 1-Bromo-2-chloro-4-fluorobenzene.
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Step-by-Step Synthesis Protocol
This protocol is a representative synthesis adapted from established procedures.[2][11] All

operations should be performed in a well-ventilated fume hood with appropriate personal

protective equipment.

Diazotization: To a stirred solution of 2-chloro-4-fluoroaniline (1.0 eq) in 48% hydrobromic

acid, cool the mixture to between -5 °C and 0 °C using an ice-salt bath.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the

internal temperature does not exceed 5 °C.

Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete

formation of the diazonium salt.

Sandmeyer Reaction: In a separate flask, add cuprous bromide (CuBr, 1.2 eq) to a solution

of 48% hydrobromic acid.

Add the cold diazonium salt solution portion-wise to the CuBr solution. Vigorous evolution of

N₂ gas will be observed.

After the addition is complete, allow the reaction mixture to warm to room temperature and

then heat gently (e.g., 30-40 °C) for 30 minutes to ensure the reaction goes to completion.[2]

Workup: Cool the reaction mixture and extract the product with a suitable organic solvent

(e.g., diethyl ether or ethyl acetate) three times.

Combine the organic layers and wash sequentially with water and saturated brine solution.

[11]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purification: Purify the crude material via column chromatography or distillation to afford 1-
Bromo-2-chloro-4-fluorobenzene as a clear liquid.[2][11]

Strategic Reactivity and Synthetic Applications
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The synthetic power of 1-Bromo-2-chloro-4-fluorobenzene stems from the differential

reactivity of its three carbon-halogen bonds. This allows for a programmed approach to

functionalization, which is highly prized in multi-step synthesis.

Reactivity Hierarchy: C–Br > C–Cl >> C–F

C–Br Bond: This is the most reactive site for both Grignard reagent formation and palladium-

catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-

Cl and C-F.[12]

C–Cl Bond: While less reactive than C-Br, the C-Cl bond can be activated for cross-coupling

reactions under more forcing conditions or with specialized catalyst systems.

C–F Bond: The C-F bond is the strongest and generally unreactive under standard Grignard

or cross-coupling conditions, making it a stable substituent that modulates the electronic

properties of the final molecule.[13]

Selective C-Br Functionalization

1-Bromo-2-chloro-4-fluorobenzene

Mg, THF
 Grignard
Formation

Pd(0) Catalyst,
ArB(OH)₂

 Suzuki-Miyaura
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magnesium bromide)
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Caption: Key selective reactions at the C-Br position of the title compound.

Grignard Reagent Formation
The selective formation of a Grignard reagent at the C-Br bond is a cornerstone of this

compound's utility. This reaction provides a nucleophilic carbon source that can be used to form

new carbon-carbon bonds.
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Causality: The higher reactivity of the C-Br bond allows for the clean formation of 2-chloro-4-

fluorophenylmagnesium bromide upon treatment with magnesium metal in an ethereal

solvent like THF or diethyl ether.[12][14] The C-Cl and C-F bonds remain intact. This

selectivity is crucial, as it prevents the formation of complex mixtures.

Application Example (Synthesis of a Boronic Acid): A prominent application is the synthesis

of (2-chloro-4-fluorophenyl)boronic acid, a valuable catalyst precursor.[7]

The Grignard reagent is formed as described above.

It is then quenched with an electrophile like trimethyl borate, B(OMe)₃.

A subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired

boronic acid. This product has been shown to be a precursor for catalysts that achieve

high efficiency in peptide synthesis.[7]

Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions represents one of the most powerful applications of 1-Bromo-2-chloro-
4-fluorobenzene, enabling the construction of complex molecular scaffolds essential for drug

discovery.[1]

Suzuki-Miyaura Coupling: This reaction is a workhorse for forming C(sp²)-C(sp²) bonds. The

oxidative addition step of the catalytic cycle occurs preferentially at the C-Br bond.[15][16]

This allows for the coupling of the 1-bromo-2-chloro-4-fluorophenyl core with a wide range of

aryl or vinyl boronic acids to create substituted biaryl compounds.[17] These biaryl motifs are

prevalent in active pharmaceutical ingredients (APIs).

Step-by-Step Suzuki-Miyaura Coupling Protocol
This is a general protocol for the Suzuki-Miyaura reaction. Optimization of catalyst, ligand,

base, and temperature may be required for specific substrates.

Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen),

add 1-Bromo-2-chloro-4-fluorobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), a

palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0

eq).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., toluene, dioxane) and water.

Reaction Execution: Heat the mixture with stirring to a temperature between 80-110 °C.

Monitor the reaction progress using TLC or GC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and

extract with an organic solvent.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the residue by flash chromatography to obtain the desired

biaryl product.

Key Applications in Research and Development
Oncology: Serves as a crucial building block for synthesizing brilanestrant, a selective

estrogen receptor degrader (SERD) investigated for the treatment of breast cancer.[7] The

compound's structure is integral to achieving high potency in the degradation of the estrogen

receptor.[7]

Catalysis: Used in the preparation of advanced biphenyl catalysts for peptide synthesis,

demonstrating high conversion rates.[7]

Agrochemicals: The compound is a precursor in the development of effective herbicides and

pesticides.[2][3]

Materials Science: It is employed in the synthesis of advanced polymers and liquid crystal

materials, where the fluorine and chlorine atoms can enhance properties like thermal stability

and chemical resistance.[1][8]

Safety and Handling
As a hazardous chemical, 1-Bromo-2-chloro-4-fluorobenzene must be handled with

appropriate precautions.

Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause

respiratory irritation upon inhalation.[5][18][19]
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Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume

hood. Wear protective gloves, safety goggles with side-shields, and a lab coat.[8][18]

Storage and Incompatibilities: Store in a tightly closed container in a cool, dry, and well-

ventilated area between 2-8°C.[1] Keep away from strong oxidizing agents.[8]

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[18] For

eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to

fresh air.[18] Seek medical attention if irritation persists.

Conclusion
1-Bromo-2-chloro-4-fluorobenzene is a testament to the power of strategic molecular design.

Its value lies not just in its structure, but in the predictable and selective reactivity endowed by

its unique tri-halogenation pattern. For the medicinal chemist, it offers a reliable entry point into

complex biaryl systems. For the materials scientist, it provides a robust building block for

functional polymers. By understanding the principles of its synthesis and the nuances of its

chemoselective reactivity, researchers can unlock its full potential as a pivotal intermediate in

the creation of novel and high-value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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